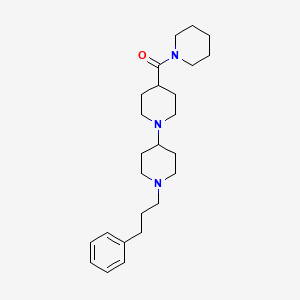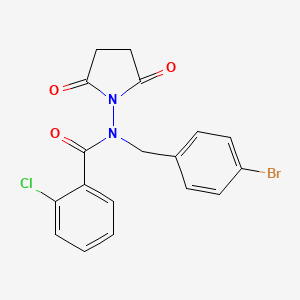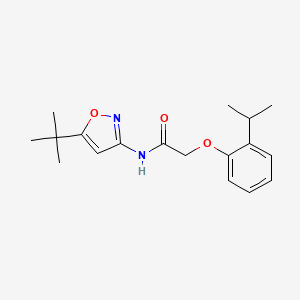
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine, also known as PPBP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPBP belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects in various experimental models.
Mécanisme D'action
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine exerts its pharmacological effects by binding to specific receptors in the central nervous system, including the dopamine D2 receptor, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. The binding of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine to these receptors results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been shown to reduce the release of pro-inflammatory cytokines and inhibit the activation of microglia, thus exhibiting anti-inflammatory effects. 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has also been shown to reduce pain sensitivity and exhibit analgesic effects. In addition, 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been shown to regulate the release of dopamine and glutamate, thus exhibiting potential applications in the treatment of Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has several advantages for use in laboratory experiments. It is a small molecule compound that can easily penetrate the blood-brain barrier, allowing for the study of its effects on the central nervous system. 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine is also readily available and relatively inexpensive, making it a cost-effective option for research studies. However, 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine. One area of interest is the potential applications of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential applications of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine in the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to better understand the mechanisms of action of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine and to identify potential therapeutic applications.
Méthodes De Synthèse
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine can be synthesized using a variety of methods, including the condensation of piperidine with 1,4-bis-(3-chloropropyl)piperazine, followed by the reaction with phenylacetic acid. Another method involves the reaction of piperidine with 1,4-bis-(3-chloropropyl)piperazine, followed by the reaction with piperidine-1-carboxylic acid.
Applications De Recherche Scientifique
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and antipsychotic effects in animal models. 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
[1-[1-(3-phenylpropyl)piperidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c29-25(28-16-5-2-6-17-28)23-11-20-27(21-12-23)24-13-18-26(19-14-24)15-7-10-22-8-3-1-4-9-22/h1,3-4,8-9,23-24H,2,5-7,10-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRJTGOITMXIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(1-naphthyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5137646.png)
![4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B5137656.png)
![N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)
![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)


![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
